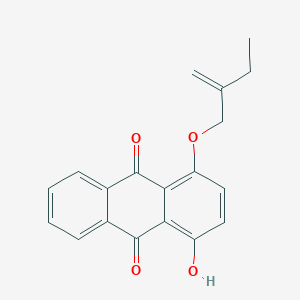

1-Hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione

Description

Properties

CAS No. |

116053-74-8 |

|---|---|

Molecular Formula |

C19H16O4 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

1-hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C19H16O4/c1-3-11(2)10-23-15-9-8-14(20)16-17(15)19(22)13-7-5-4-6-12(13)18(16)21/h4-9,20H,2-3,10H2,1H3 |

InChI Key |

VOXJCVHJPZLPEE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 1-Hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione with structurally related anthraquinone derivatives:

Notes:

- Substituent Effects: Electron-withdrawing groups (e.g., ethynyl in compound 8) redshift UV-Vis spectra due to extended conjugation (λmax = 458 nm) . Alkoxy chains (e.g., methylidenebutoxy) may enhance solubility and membrane permeability compared to rigid ethynyl or silyl groups . Amino groups (e.g., compound 5a) improve DNA intercalation and cytotoxicity, as seen in IC50 values of 1.1 µg/mL against MCF-7 cells .

Physical and Spectral Properties

- Melting Points : Bulky substituents (e.g., trimethylsilyl in compound 11) reduce melting points (152.8°C) by disrupting crystal packing, while rigid ethynyl groups (compound 12) increase melting points (170.1°C) . The methylidenebutoxy group’s flexibility may result in a moderate melting point.

- IR Spectroscopy: All anthraquinones exhibit C=O stretches near 1670 cm⁻¹. The hydroxy group in the target compound would show a broad O-H stretch at ~3435 cm⁻¹, as seen in analogs .

- NMR : Ethynyl protons in compound 8 resonate at δ 3.35–3.50 ppm, while alkoxy protons (e.g., in compound 16) appear upfield (δ 3.86 ppm for methoxy) .

Preparation Methods

Synthesis of 1-Hydroxyanthracene-9,10-dione Core

A common approach involves the condensation of substituted benzoic acids under acidic conditions to form the anthraquinone nucleus. For example, condensation of benzoic acid and 3,5-dihydroxybenzoic acid in concentrated sulfuric acid at elevated temperatures yields hydroxy-substituted anthraquinones.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Benzoic acid, 3,5-dihydroxybenzoic acid, conc. H₂SO₄, 120°C, 2 h | ~48% | Produces a mixture of hydroxyanthraquinones |

- The reaction mixture is cooled and poured into ice-water to precipitate the product.

- Fractionation and chromatographic purification are employed to isolate the desired hydroxyanthraquinone.

Etherification at the 4-Position

The hydroxyanthraquinone is then subjected to etherification to introduce the 2-methylidenebutoxy group. This is achieved by reacting the 4-hydroxy group with a suitable alkylating agent, such as a 2-methylidenebutyl halide, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone).

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 2 | 1-hydroxyanthraquinone, K₂CO₃, 2-methylidenebutyl bromide, acetone, reflux, 20–24 h | ~49% | Extended reflux ensures complete etherification |

- The reaction is cooled, diluted with water, and extracted with dichloromethane.

- The organic layer is washed, dried, and evaporated.

- Purification is typically achieved by column chromatography.

Structural Confirmation and Purity Assessment

After synthesis, the product is characterized by:

- NMR Spectroscopy: Confirms the presence and position of the side chain and hydroxyl group.

- Mass Spectrometry: Verifies the molecular weight.

- IR Spectroscopy: Identifies functional groups (e.g., carbonyl, ether, hydroxyl).

- Chromatography (TLC/HPLC): Assesses purity and confirms successful isolation.

Data Table: Summary of Key Synthetic Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Benzoic acid + 3,5-dihydroxybenzoic acid | Conc. H₂SO₄, 120°C, 2 h | 1-hydroxyanthraquinone derivative | ~48% |

| 2 | 1-hydroxyanthraquinone derivative | K₂CO₃, 2-methylidenebutyl bromide, acetone, reflux | This compound | ~49% |

Research Findings and Comparative Analysis

- Substrate Flexibility: The method allows for variation in the alkylating agent, enabling the synthesis of diverse ether derivatives at the 4-position.

- Reaction Efficiency: Yields are moderate, typical for multi-step anthraquinone syntheses due to purification losses and side reactions.

- Functional Group Tolerance: The method tolerates the presence of multiple hydroxy groups, but selectivity for the 4-position is crucial and may require protection/deprotection strategies in more complex cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.